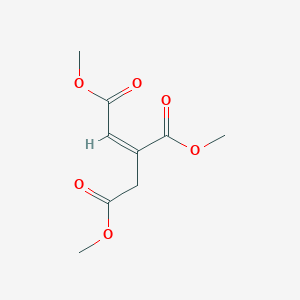

Trimethyl aconitate

描述

Trimethyl aconitate is an ester derivative of aconitic acid, characterized by the presence of three methoxy groups attached to the aconitic acid backbone. This compound is known for its high density of functional groups, making it a versatile reagent in organic synthesis and polymer chemistry. It is often used as a renewable raw material due to its derivation from bio-based sources.

准备方法

Synthetic Routes and Reaction Conditions: Trimethyl aconitate can be synthesized through various methods. One notable method involves the palladium-catalyzed triple carbonylation of propynyl alcohol. This two-step process includes an oxidative carbonylation followed by a substitutive carbonylation, yielding high amounts of E and Z aconitic trimethyl esters .

Another common preparation method involves the esterification of aconitic acid with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The reaction mixture is refluxed overnight with continuous stirring to achieve the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of renewable feedstocks. The aza-Michael addition reaction between primary amines and trans-trimethyl aconitate is considered a green chemistry approach, proceeding quantitatively within minutes under ambient conditions .

化学反应分析

Types of Reactions: Trimethyl aconitate undergoes various chemical reactions, including:

Aza-Michael Addition: This reaction involves the addition of nucleophilic amines to the electron-deficient alkene of this compound, forming N-alkyl-pyrrolidone structures.

Domino Reactions: These reactions consist of imine additions and intramolecular acylations, providing access to heteropolycycles in one-pot reactions.

Common Reagents and Conditions:

Aza-Michael Addition: Primary amines are used as nucleophiles, and the reaction proceeds under ambient conditions.

Domino Reactions: Imine formation and subsequent acylation are facilitated by the presence of suitable catalysts and solvents.

Major Products:

Aza-Michael Addition: Tetra-functional N-alkyl-bis-(pyrrolidone dimethylcarboxylate), which exhibits excellent thermal stability.

Domino Reactions:

科学研究应用

Chemical Synthesis

1.1. Aza-Michael Addition Reactions

TMA has been extensively studied for its reactivity in aza-Michael addition reactions, where it acts as an acceptor for primary amines. This reaction is notable for its efficiency and specificity under mild conditions, aligning with green chemistry principles. The aza-Michael addition can yield N-substituted pyrrolidone derivatives, which have potential applications as surfactants and polymer precursors .

Table 1: Aza-Michael Addition Reaction Outcomes

| Reactant | Product | Yield (%) |

|---|---|---|

| Benzylamine | N-benzyl pyrrolidone dimethylcarboxylate | 43-85 |

| Para-xylylenediamine | N-substituted pyrrolidone dimethylcarboxylate | Moderate to High |

1.2. Knoevenagel Condensation

TMA can also undergo Knoevenagel condensation with aldehydes to form α,β-unsaturated esters. This reaction has been reported to yield products in the range of 36-93%, depending on the specific aldehyde used .

Polymer Chemistry

2.1. Cross-Linking Agent

In polymer chemistry, TMA serves as a cross-linking agent that enhances the properties of biopolymers. Its multifunctional carboxylic acid groups allow for the formation of polyesters that are biocompatible and suitable for applications such as tissue engineering .

Table 2: Applications of TMA in Polymer Chemistry

| Application | Description |

|---|---|

| Tissue Engineering | Used to create biocompatible scaffolds for bone regeneration |

| Drug Delivery Systems | Enhances solubility and bioavailability of drugs when used with chitosan-based microparticles |

Biological Applications

3.1. Metabolic Pathway Studies

TMA is a stable derivative of aconitic acid, which plays a crucial role in the tricarboxylic acid (TCA) cycle. Researchers utilize TMA to study metabolic pathways and cellular respiration due to its stability compared to free aconitic acid .

3.2. Antimicrobial Properties

Recent studies have indicated that aconitic acid derivatives, including TMA, exhibit antimicrobial properties against various pathogens, suggesting potential applications in agricultural and pharmaceutical sectors .

Case Studies

Case Study 1: Green Chemistry Applications

A study demonstrated the use of TMA in green chemistry by employing it in aza-Michael reactions under environmentally friendly conditions (low temperatures and methanol as solvent). The results showed rapid conversion and high yields, highlighting TMA's potential as a sustainable chemical .

Case Study 2: Biopolymer Development

Research involving TMA as a cross-linking agent led to the development of polyesters that mimic extracellular matrices for tissue engineering applications. These materials showed promise for supporting cell growth and tissue regeneration .

作用机制

The mechanism of action of trimethyl aconitate involves its interaction with various molecular targets and pathways. For instance, in the aza-Michael addition reaction, the nucleophilic amine attacks the electron-deficient alkene of this compound, leading to the formation of stable N-alkyl-pyrrolidone structures . This reaction follows the principles of green chemistry, making it an environmentally friendly process.

相似化合物的比较

Trimethyl aconitate can be compared with other similar compounds, such as:

生物活性

Trimethyl aconitate, an ester derivative of aconitic acid, has garnered attention in recent years for its potential biological activities. This compound is characterized by three methoxy groups attached to the aconitic acid backbone, which contributes to its diverse applications in organic synthesis and potential therapeutic uses. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.

Overview of this compound

- Chemical Structure : this compound is represented by the molecular formula CHO and has a molecular weight of 230.22 g/mol.

- Physical Properties : It appears as a white solid with a melting point around -14°C .

This compound is involved in several biochemical pathways, primarily related to the tricarboxylic acid (TCA) cycle:

- Conversion to Itaconate : this compound can be converted into itaconate via the enzyme ACOD1 (inducible nitric oxide synthase), which plays a significant role in immune responses and metabolic regulation.

- Influence on Macrophage Function : Itaconate, derived from this compound, has been shown to modulate macrophage metabolism and enhance their anti-inflammatory responses. This suggests that this compound may influence immune cell function indirectly through its metabolic products .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its derivatives have been studied for their effectiveness in inhibiting bacterial growth, particularly against strains such as Escherichia coli and Staphylococcus aureus.

Anti-inflammatory Effects

This compound has demonstrated potential anti-inflammatory properties. Studies suggest that it can downregulate pro-inflammatory cytokines and modulate immune responses, making it a candidate for therapeutic applications in inflammatory diseases.

Case Studies

-

Modification of Anti-TNF-α Aptamer :

- A study explored the conjugation of this compound with an anti-TNF-α aptamer. This modification significantly enhanced the aptamer's affinity for TNF-α, leading to improved neutralization of TNF-α activity both in vitro and in vivo. This finding highlights the potential use of this compound in developing targeted therapies for autoimmune diseases.

- Biochemical Pathway Analysis :

Research Findings

The following table summarizes key research findings related to the biological activities of this compound:

Future Directions

Ongoing research is focused on expanding the understanding of this compound's biological activities and exploring its potential applications in medicine:

- Therapeutic Development : Further studies are needed to evaluate its efficacy in clinical settings, particularly regarding its anti-inflammatory properties.

- Synthetic Applications : Given its role as a building block in organic synthesis, exploring new synthetic pathways involving this compound could lead to novel compounds with enhanced biological activities.

常见问题

Basic Research Questions

Q. What spectroscopic and chromatographic methods are most effective for characterizing the purity and stereochemistry of Trimethyl aconitate?

- Methodological Answer : Use a combination of - and -NMR to confirm the esterification of aconitic acid and assess stereochemical integrity (e.g., trans-configuration). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with a chiral column resolves enantiomeric impurities. Differential Scanning Calorimetry (DSC) can assess crystallinity and thermal stability .

Q. What are the standard synthetic routes for this compound, and how can researchers optimize reaction yields?

- Methodological Answer : Common methods include acid-catalyzed esterification of aconitic acid with methanol. Optimize yields by controlling stoichiometry (3:1 molar ratio of methanol to aconitic acid), using dehydrating agents (e.g., molecular sieves), and maintaining anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) and isolate the product via vacuum distillation .

Q. How should researchers design stability studies to evaluate this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing by exposing the compound to controlled temperatures (e.g., 25°C, 40°C), humidity levels (e.g., 60% RH), and light. Analyze degradation products using LC-MS and compare against baseline purity data. Use Arrhenius kinetics to predict shelf-life .

Advanced Research Questions

Q. How can computational modeling elucidate the reactivity of this compound in ester-exchange reactions?

- Methodological Answer : Employ density functional theory (DFT) to calculate activation energies for transesterification pathways. Compare orbital interactions (e.g., LUMO-HOMO gaps) between this compound and nucleophiles. Validate predictions with kinetic experiments using -labeling and NMR tracking .

Q. What experimental strategies resolve discrepancies in reported catalytic activity data for this compound in polymerization reactions?

- Methodological Answer : Systematically vary initiators (e.g., Lewis acids vs. enzymes), solvents (polar vs. nonpolar), and monomer ratios. Use gel permeation chromatography (GPC) to compare polymer molecular weights and dispersity. Replicate conflicting studies under identical conditions to isolate variables (e.g., trace moisture) .

Q. How can researchers investigate the role of this compound in modulating aconitase enzyme activity?

- Methodological Answer : Perform enzyme kinetics assays with purified mitochondrial aconitase, monitoring citrate-to-isocitrate conversion via UV-Vis spectroscopy. Use competitive inhibition studies with this compound analogs to identify binding affinity trends. Pair with molecular docking simulations to map steric and electronic interactions .

Q. Data Reproducibility & Analysis

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in this compound synthesis?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to correlate reaction parameters (temperature, catalyst loading) with purity/yield. Use ANOVA to identify significant outliers. Publish raw datasets (e.g., NMR spectra, yield tables) as supplementary materials to enable cross-validation .

Q. How should researchers document synthetic protocols to ensure reproducibility across labs?

- Methodological Answer : Include exact details on reagent grades, purification steps (e.g., recrystallization solvents), and instrument calibration (e.g., NMR referencing). Use standardized templates for reporting reaction conditions, akin to the Beilstein Journal’s experimental guidelines .

Q. Hypothesis-Driven Research

Q. What experimental evidence supports or refutes the hypothesis that this compound acts as a plasticizer via intermolecular hydrogen bonding?

- Methodological Answer : Conduct Fourier-transform infrared (FTIR) spectroscopy to detect shifts in carbonyl stretching frequencies. Compare with molecular dynamics simulations of polymer matrices with/without this compound. Measure glass transition temperatures () via DSC to correlate bonding interactions with material flexibility .

Q. How can isotopic labeling studies clarify the metabolic fate of this compound in plant systems?

属性

IUPAC Name |

trimethyl (Z)-prop-1-ene-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O6/c1-13-7(10)4-6(9(12)15-3)5-8(11)14-2/h4H,5H2,1-3H3/b6-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZAIBGWGBBQGPZ-XQRVVYSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=CC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C/C(=C/C(=O)OC)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20820-77-3 | |

| Record name | Trimethyl aconitate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。